2-Methyl-2-pentyl-1,3-dioxane-4,6-dione

Description

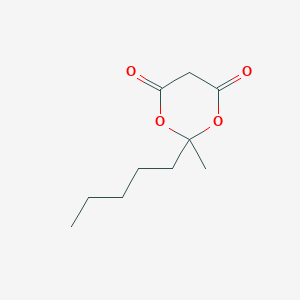

Structure

3D Structure

Properties

CAS No. |

64411-70-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-methyl-2-pentyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C10H16O4/c1-3-4-5-6-10(2)13-8(11)7-9(12)14-10/h3-7H2,1-2H3 |

InChI Key |

CDPXSSSMDFRPSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(OC(=O)CC(=O)O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Pentyl 1,3 Dioxane 4,6 Dione and Its Analogues

Traditional Condensation Reactions for 2,2-Disubstituted-1,3-dioxane-4,6-diones

The cornerstone of synthesizing 2,2-disubstituted-1,3-dioxane-4,6-diones, including 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione, is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, malonic acid, with a carbonyl compound. For the synthesis of the title compound, the carbonyl source would be 2-heptanone (B89624).

Condensation of Malonic Acid with Carbonyl Compounds

The classical and most direct method for the synthesis of 2,2-disubstituted-1,3-dioxane-4,6-diones is the reaction of malonic acid with an appropriate ketone or aldehyde. chemicalbook.comheteroletters.org In the case of this compound, the reaction would proceed by combining malonic acid and 2-heptanone. This condensation is typically facilitated by a dehydrating agent and a catalyst.

The general reaction is versatile, allowing for the synthesis of a wide array of analogues by simply varying the carbonyl reactant. For instance, the well-known Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is prepared using acetone (B3395972). chemicalbook.comchemicalbook.com

| Carbonyl Compound | Resulting 2,2-Disubstituted-1,3-dioxane-4,6-dione |

|---|---|

| Acetone | 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) |

| 2-Heptanone | This compound |

| Cyclohexanone | 2,2-Pentamethylene-1,3-dioxane-4,6-dione |

| Acetophenone | 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione |

Catalytic Systems in Classical Preparations (e.g., Sulfuric Acid, Acetic Anhydride)

Traditional syntheses of these compounds often employ strong acid catalysts and dehydrating agents to drive the reaction toward the desired product. A common combination is the use of concentrated sulfuric acid as a catalyst and acetic anhydride (B1165640) as a condensing reagent. chemicalbook.com The acetic anhydride serves to remove the water formed during the reaction, thus shifting the equilibrium towards the formation of the dioxane-dione ring.

While effective, these classical methods are not without their drawbacks. The use of strong acids like sulfuric acid can lead to issues with corrosion and requires careful handling and neutralization during workup. heteroletters.org Furthermore, these methods can sometimes result in lower yields and require longer reaction times. heteroletters.org

Alternative catalysts such as phosphoric acid and p-toluenesulfonic acid have also been utilized. heteroletters.org More recently, boric acid has been demonstrated as a milder and efficient catalyst for this transformation, offering advantages such as shorter reaction times, higher yields, and the absence of hazardous organic solvents. heteroletters.org

| Catalyst System | Key Features | Reference |

|---|---|---|

| Sulfuric Acid / Acetic Anhydride | Classic, effective but corrosive and can lead to tedious workup. | chemicalbook.com |

| Boric Acid / Acetic Anhydride | Milder conditions, shorter reaction times, high yields, and reusable catalyst. | heteroletters.org |

| Iodine / Acetic Anhydride | An alternative catalytic system for the synthesis of the 2,2-dimethyl analogue. | researchgate.net |

Advanced and Green Synthetic Approaches for 1,3-Dioxane-4,6-dione (B14002328) Systems

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 1,3-dioxane-4,6-dione derivatives.

Catalyst-Free and Solvent-Free Protocols

Significant advancements have been made in developing solvent-free Knoevenagel condensations. tandfonline.comtue.nl These methods often involve heating the neat reactants, sometimes in the presence of a catalyst, which can lead to higher conversions, cleaner reactions, and easier product isolation. researchgate.net For the synthesis of related compounds, solvent-free conditions using benign catalysts like ammonium (B1175870) bicarbonate have proven effective, avoiding the use of toxic solvents like pyridine (B92270) and piperidine (B6355638). tue.nl This approach minimizes waste and reduces the environmental impact of the synthesis.

Organocatalysis and Bio-based Solvents in 1,3-Dioxane-4,6-dione Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis. Amino acids, such as L-proline, have been successfully employed as catalysts in Knoevenagel-type condensations. nih.govbiomedres.us These catalysts are often non-toxic, readily available, and can promote reactions under mild conditions. The use of proline has been demonstrated in the condensation of malonic acid with aldehydes in the bio-based solvent ethanol, offering a sustainable alternative to traditional methods. nih.gov While direct examples for the synthesis of this compound using this specific system are not prevalent, the principles can be extended to this target molecule.

The shift towards bio-based solvents is another key aspect of green chemistry. Ethanol, derived from renewable resources, has been used as a solvent for these types of condensation reactions, further enhancing the green credentials of the synthetic process. nih.gov

Chemo- and Regioselective Synthesis of Alkylated 1,3-Dioxane-4,6-diones

The functionalization of the 1,3-dioxane-4,6-dione scaffold is a crucial aspect of its utility in organic synthesis. While the primary focus of this article is on the synthesis of the core ring structure, it is important to note the reactivity of the resulting molecule. The methylene group at the 5-position of the ring is highly acidic and can be readily alkylated. wikipedia.org

The malonic ester synthesis provides a framework for understanding the alkylation of these compounds. masterorganicchemistry.com The active methylene group can be deprotonated with a base to form a nucleophilic enolate, which can then react with an alkyl halide to introduce a substituent at the 5-position. masterorganicchemistry.com This allows for the synthesis of a wide variety of 5-substituted and 5,5-disubstituted 1,3-dioxane-4,6-diones.

It is important to distinguish this from the synthesis of the 2,2-disubstituted ring itself. The chemo- and regioselectivity in the formation of this compound is inherently controlled by the choice of the starting ketone, 2-heptanone. The condensation reaction with malonic acid directly and selectively installs the methyl and pentyl groups at the 2-position of the 1,3-dioxane-4,6-dione ring.

Reactivity and Mechanistic Investigations of 2 Methyl 2 Pentyl 1,3 Dioxane 4,6 Dione and Its Derivatives

Acidity and Enolization Phenomena in 1,3-Dioxane-4,6-diones

The most striking feature of 1,3-dioxane-4,6-diones is the high acidity of the protons at the C5 position. wikipedia.orgblogspot.com The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), has a pKa of approximately 4.97 in water, making it unusually acidic for a carbon acid and comparable to carboxylic acids. wikipedia.orgblogspot.comnih.govresearchgate.net This acidity is significantly greater than that of its acyclic analogue, dimethyl malonate, which has a pKa of around 13. blogspot.com

The enhanced acidity is attributed to the rigid cyclic structure of the 1,3-dioxane-4,6-dione (B14002328) ring. researchgate.net This conformation locks the ester groups in a geometry that maximizes the inductive electron-withdrawing effect of the carbonyl groups and stabilizes the resulting conjugate base, the enolate. Computational studies have suggested that the specific conformation of the ring leads to an unusually strong destabilization of the C-H bond at the C5 position. wikipedia.orgblogspot.com

Due to this pronounced acidity, 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione readily deprotonates in the presence of even mild bases to form a stable enolate. This enolate is a key intermediate in many of the reactions discussed below. Unlike other β-dicarbonyl compounds such as dimedone, which exists predominantly in its enol form in solution, Meldrum's acid and its derivatives exist almost entirely in the diketo form. wikipedia.org

| Compound | pKa |

|---|---|

| Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | ~4.97 wikipedia.orgblogspot.comnih.gov |

| Dimethyl malonate | ~13 blogspot.com |

| Dimedone | ~11.2 researchgate.net |

| Barbituric Acid | ~4.0 |

Nucleophilic Reactivity at C5 Position

The facile generation of a nucleophilic enolate at the C5 position makes this compound a versatile substrate for forming new carbon-carbon bonds.

The enolate derived from this compound readily participates in alkylation and acylation reactions. wikipedia.orgblogspot.com Treatment with an alkyl halide allows for the introduction of an alkyl group at the C5 position. clockss.org Similarly, reaction with an acyl chloride or a carboxylic acid activated with a coupling agent like carbonyldiimidazole results in the formation of a C5-acylated derivative. orgsyn.orgresearchgate.net

These reactions provide a powerful method for elaborating the structure of the starting material. The resulting 5-substituted and 5,5-disubstituted derivatives are stable compounds that can be isolated or used as intermediates for further transformations. wikipedia.orgmdpi.com For instance, monoalkylation can be achieved under phase transfer catalyzed conditions. unishivaji.ac.in

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 5-Alkyl-2-methyl-2-pentyl-1,3-dioxane-4,6-dione |

| Acylation | Acyl Chloride (RCOCl) | 5-Acyl-2-methyl-2-pentyl-1,3-dioxane-4,6-dione |

As a highly active methylene (B1212753) compound, this compound is an excellent substrate for the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the C5-enolate to an aldehyde or ketone, followed by dehydration to yield an alkylidene or arylidene derivative (an α,β-unsaturated product). sigmaaldrich.com

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine. wikipedia.orgclockss.org These condensations are highly efficient and provide access to a wide range of 5-alkylidene-1,3-dioxane-4,6-diones, which are themselves valuable synthetic intermediates, acting as strong electrophiles and dienophiles. researchgate.netmdpi.comscirp.org The products of this reaction are useful in the synthesis of various heterocyclic compounds. clockss.org

Thermal Decomposition and Ketene (B1206846) Generation Pathways

A hallmark of 1,3-dioxane-4,6-dione derivatives is their thermal instability. blogspot.com Upon heating, this compound undergoes a characteristic fragmentation. mdpi.comchemicalbook.com This pyrolysis, often conducted under flash vacuum pyrolysis (FVP) conditions, results in the elimination of a ketone (in this case, 2-heptanone (B89624), from the C2 substituents) and carbon dioxide, generating a highly reactive ketene intermediate. blogspot.comchemicalbook.comchemicalbook.com

This thermolytic generation of ketenes is a synthetically powerful transformation. rsc.orgresearchgate.net The highly electrophilic ketene can be trapped in situ by various nucleophiles or participate in cycloaddition reactions, allowing for the one-pot synthesis of complex molecules. blogspot.com The temperature required for this decomposition can be influenced by the substituents on the Meldrum's acid core, with engineered derivatives allowing for ketene generation at significantly lower temperatures. rsc.orgresearchgate.netthieme-connect.de

Ring-Opening Reactions and Derivatization Pathways

The strained cyclic diester structure of this compound makes it susceptible to nucleophilic attack at the carbonyl carbons (C4 and C6), leading to ring-opening reactions. clockss.orgmdpi.com This reactivity provides a convenient route to derivatives of substituted malonic acids.

Refluxing a 5-substituted derivative of this compound with an alcohol leads to alcoholysis of the ring. researchgate.net This process typically results in the formation of a β-keto ester after subsequent decarboxylation, analogous to the malonic ester synthesis. wikipedia.org The reaction is efficient even with hindered alcohols. wikipedia.org When the starting material is a 5-acyl derivative, refluxing with an alcohol yields a β-keto ester without the need for strong bases. orgsyn.org

Similarly, reaction with amines as nucleophiles can open the ring to produce the corresponding amides or malonamic acids. researchgate.netunicamp.br This pathway offers a versatile method for synthesizing a variety of ester and amide derivatives that would be otherwise difficult to access, making 1,3-dioxane-4,6-diones valuable intermediates in organic synthesis. wikipedia.org

Selective Reductions3.5. Multicomponent and Domino Reactions3.6. Stereoselective Transformations Involving this compound Derivatives

Without access to specific studies on "this compound," generating a scientifically accurate and informative article that adheres to the user's precise constraints is not feasible.

Theoretical and Computational Chemistry Studies of 2 Methyl 2 Pentyl 1,3 Dioxane 4,6 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for examining the electronic characteristics and predicting the reactivity of organic molecules. For derivatives of Meldrum's acid, DFT calculations have been successfully employed to elucidate various molecular properties.

The stability of a molecule is a fundamental aspect that dictates its behavior in chemical reactions. DFT calculations can provide reliable estimations of formation energies, which are indicative of a compound's thermodynamic stability. For instance, a study on Meldrum spiro dibenzofuran derivatives, which share the core 1,3-dioxane-4,6-dione (B14002328) structure, utilized DFT at the B3LYP/631G(d,p) level of theory to calculate formation energies. rsc.org These calculations demonstrated that the stability of the synthesized products could be effectively estimated, providing a correlation between theoretical predictions and experimental outcomes. rsc.org It is reasonable to infer that similar computational approaches could be applied to 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione to assess its relative stability and the feasibility of its formation pathways.

The electronic chemical potential and electrophilicity index are key descriptors of a molecule's reactivity. The electronic chemical potential indicates the tendency of a molecule to either donate or accept electrons, while the electrophilicity index quantifies its ability to act as an electrophile. For derivatives of Meldrum's acid, these parameters have been calculated using DFT to understand their reactivity in various chemical environments. rsc.org For example, the electrophilicity of Meldrum's acid and its derivatives is a well-documented characteristic that contributes to their utility in a wide array of synthetic manipulations. mdpi.com The presence of the electron-withdrawing carbonyl groups in the 1,3-dioxane-4,6-dione ring system renders the C5 position susceptible to nucleophilic attack, a feature that is central to its role in organic synthesis. mdpi.com

| Parameter | Value |

|---|---|

| Formation Energy (kcal/mol) | -235.6 |

| Solvent Energy (kcal/mol) | -20.1 |

| Chemical Hardness (eV) | 2.5 |

| Electronic Chemical Potential (eV) | -4.3 |

| Electrophilicity (eV) | 3.7 |

Note: The data presented in this table is for an analogous Meldrum spiro dibenzofuran derivative and is intended to be illustrative of the types of parameters that can be calculated for this compound.

The potential for keto-enol tautomerism is an intrinsic feature of 1,3-dicarbonyl compounds. This equilibrium involves the interconversion between the diketo form and the enol form, which can be influenced by factors such as the solvent and the nature of substituents. libretexts.org While Meldrum's acid itself exists predominantly in the diketo form, the possibility of enolization is crucial to its reactivity, particularly in reactions where the enolate is an intermediate. acs.org

Theoretical studies on similar 1,3-dicarbonyl systems have employed DFT to investigate the relative stabilities of the keto and enol tautomers and the energy barriers for their interconversion. orientjchem.org For instance, in a computational study of 3-phenyl-2,4-pentanedione, the keto form was found to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The energy difference between the tautomers was calculated to be in the range of -16.50 to -17.89 kcal/mol, depending on the solvent. orientjchem.org The transition states for the tautomerization were found to be four-membered ring conformations. orientjchem.org It is expected that this compound would also exhibit a strong preference for the diketo form, with the enol form being a higher-energy, transient species.

Mechanistic Insights from Molecular Modeling

Molecular modeling serves as a valuable tool for elucidating the mechanisms of chemical reactions. For derivatives of Meldrum's acid, computational studies have provided detailed insights into reaction pathways, helping to explain observed product distributions and stereoselectivities. For example, in the synthesis of tetrahydroquinolin-2-one derivatives assisted by Meldrum's acid, molecular modeling could be used to map the energy landscape of the reaction, identifying key intermediates and transition states. researchgate.net The high reactivity of Meldrum's acid derivatives in various synthetic transformations, such as Knoevenagel condensations and Michael additions, can be rationalized through computational analysis of the reaction mechanisms. chemicalbook.com

Conformational Analysis through Computational Methods

The three-dimensional structure of a molecule plays a critical role in determining its physical and chemical properties. The 1,3-dioxane (B1201747) ring can adopt several conformations, with the chair form generally being the most stable. Computational methods, such as ab initio and DFT calculations, have been extensively used to study the conformational preferences of substituted 1,3-dioxanes.

Advanced Synthetic Applications of 2 Methyl 2 Pentyl 1,3 Dioxane 4,6 Dione and Its Derivatives

Synthesis of Complex Heterocyclic Scaffolds

Derivatives of 1,3-dioxane-4,6-dione (B14002328) are pivotal in the synthesis of complex heterocyclic frameworks. Their ability to act as potent carbon nucleophiles and precursors to highly reactive ketene (B1206846) intermediates allows for a wide range of transformations. chemicalbook.comblogspot.com These compounds are frequently employed in multicomponent reactions, which enable the efficient construction of intricate molecules in a single step. chemicalbook.com The versatility of this scaffold has been demonstrated in the synthesis of numerous heterocyclic systems, including those with significant biological activity. chemicalbook.com

The dual reactivity of Meldrum's acid derivatives has been harnessed for the convenient, three-component synthesis of substituted pyridylacetic acid derivatives. nih.gov In this approach, the Meldrum's acid derivative initially acts as a nucleophile, substituting onto an activated pyridine-N-oxide. The resulting intermediate then functions as an electrophile, undergoing ring-opening and decarboxylation when treated with various nucleophiles. nih.gov This methodology provides a general and efficient route to a diverse range of pyridylacetic acid derivatives. nih.gov

The process begins with the activation of a pyridine-N-oxide, which is then subjected to nucleophilic substitution by the Meldrum's acid derivative. nih.gov The subsequent addition of a nucleophile, such as an alcohol or amine, triggers the ring-opening of the dioxane-dione structure, followed by a facile decarboxylation to yield the final product. nih.gov

Table 1: Three-Component Synthesis of Pyridylacetic Acid Derivatives

| Pyridine-N-oxide | Meldrum's Acid Derivative | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide | Methyl 2-(pyridin-4-yl)propanoate | 63 |

| 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide | Methyl 2-(4-methylpyridin-2-yl)propanoate | 75 |

| 4-Chloropyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide | Methyl 2-(4-chloropyridin-2-yl)propanoate | 81 |

Data synthesized from research on Meldrum's acid derivatives. nih.gov

The utility of 1,3-dioxane-4,6-dione derivatives extends to the synthesis of more complex heterocyclic systems like tetrahydroquinolines and spiro compounds. chemicalbook.comresearchgate.net A highly diastereoselective, one-pot method has been developed for synthesizing novel spiro-tetrahydroquinoline derivatives. nih.govnih.gov These reactions often proceed via cascade or domino sequences, such as aza-Michael/Michael reactions, to rapidly build molecular complexity. researchgate.net

Acyl derivatives of Meldrum's acid have been shown to facilitate a two-step reaction sequence involving an enaminone and an acylating agent, followed by electrophilic cyclization to yield tetrahydroquinolin-2-one derivatives. researchgate.net This process can be performed in a single procedure without isolating intermediates, streamlining the synthesis of these biologically relevant scaffolds. researchgate.net

Spiro compounds, which contain two rings connected by a single atom, are also accessible using these reagents. For instance, Meldrum's acid is a key component in Biginelli-like three-component reactions that yield spiro-pyrimidine compounds. chemicalbook.com The synthesis of spiro-tetrahydroquinolines often involves reactions with 2-arylidene-1,3-indandiones, highlighting the versatility of these building blocks in constructing complex, three-dimensional structures. nih.govresearchgate.net

Table 2: Synthesis of Tetrahydroquinoline and Spiro Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Selectivity |

|---|---|---|---|---|

| Enaminone | Acyl Meldrum's acid | Sc(OTf)3, Toluene | Tetrahydroquinolin-2-one | N/A |

| 2-Arylidene-1,3-indandione | N-substituted aniline | Proline, DMSO | Spiro-tetrahydroquinoline | High diastereoselectivity (>20:1) |

Data based on studies involving Meldrum's acid derivatives and related synthetic strategies. researchgate.netresearchgate.net

The generation of highly reactive ketenes via the pyrolysis of Meldrum's acid and its derivatives is a powerful tool for creating fused ring systems. blogspot.com These ketene intermediates can undergo various cycloaddition reactions, such as intramolecular hetero-Diels-Alder reactions, to form complex polyheterocyclic scaffolds. nih.gov This strategy allows for the formation of multiple new bonds and stereogenic centers in a single, efficient step. nih.gov The thermal decomposition typically involves the loss of acetone (B3395972) and carbon dioxide, providing a clean method for ketene generation in solution or via flash vacuum pyrolysis. chemicalbook.comblogspot.com This reactivity has been exploited to synthesize a variety of fused heterocyclic structures. nih.govmdpi.com

Precursors for Natural Products and Analogues

Due to their unique reactivity, 1,3-dioxane-4,6-dione derivatives have proven to be invaluable reagents and intermediates in the total synthesis of complex natural products and their analogues. chemicalbook.comresearchgate.net Their application is particularly fruitful in the biomimetic synthesis of polyketide-derived natural products. chemicalbook.com

The ability of acyl derivatives to generate acylketenes under pyrolysis conditions is a key strategy in this field. chemicalbook.com For example, β-ketothioesters, which are readily accessible from the reaction of thiols with these dioxane-diones, can serve as analogues of acyl-SCoA and be used in syntheses that mimic biological pathways. chemicalbook.com The structural motifs found in many polyhydroxylated natural products, such as stereodefined 2-methyl-1,3-diols, can be assembled using methods that involve 1,3-dioxane (B1201747) structures. nih.gov The synthesis of these complex molecules not only provides material for biological studies but also drives the development of novel synthetic methods and strategies. chemicalbook.com

Stereoselective and Diastereoselective Synthesis

The rigid cyclic structure of 1,3-dioxane-4,6-diones makes them excellent platforms for stereocontrolled reactions. chemicalbook.com They have significant potential for application in the stereoselective synthesis of complex organic molecules. chemicalbook.com

For instance, a highly diastereoselective method for the synthesis of spiro-tetrahydroquinoline derivatives has been reported, achieving excellent control over the stereochemical outcome. nih.gov Furthermore, rhenium-catalyzed stereoselective transposition of specific allylic alcohols can produce acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivities. nih.gov Alkylidene derivatives of Meldrum's acid are strong electrophiles that can participate in Diels-Alder reactions with high diastereoselectivity. chemicalbook.com These examples underscore the utility of the 1,3-dioxane-4,6-dione framework in directing the formation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Table 3: Examples of Stereoselective Reactions

| Reaction Type | Substrates | Catalyst/Reagent | Product | Selectivity |

|---|---|---|---|---|

| Allylic Alcohol Transposition | (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohols | Re2O7 | Acetal of 2-methyl-1,3-syn-diol | >20:1 dr |

| Aza-Michael/Michael Cascade | 2-Arylidene-1,3-indandione, anilines | Proline | Spiro-tetrahydroquinoline | >20:1 dr |

Data derived from studies on stereoselective synthesis involving 1,3-dioxane structures and related methodologies. researchgate.netnih.gov

Parallel and Combinatorial Synthesis Methodologies

The robust and versatile chemistry of 1,3-dioxane-4,6-dione derivatives makes them well-suited for modern high-throughput synthesis techniques. chemicalbook.com Multicomponent and domino reactions involving these scaffolds are ideal for parallel and combinatorial processing. chemicalbook.com These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the starting materials.

Parallelization techniques enable the efficient exploration of the chemical space around a biologically active scaffold. chemicalbook.com This is particularly valuable for generating libraries of natural product-like molecules for biological screening and for conducting structure-activity relationship (SAR) studies. chemicalbook.com The development of one-pot, multicomponent reactions that can be automated or performed in parallel formats significantly accelerates the discovery of new molecules with desired properties. nih.gov

Future Perspectives in the Research of 2 Methyl 2 Pentyl 1,3 Dioxane 4,6 Dione

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research would likely focus on developing catalytic systems tailored to the specific steric and electronic properties of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione. For the synthesis of this compound, which would likely involve the condensation of 2-heptanone (B89624) and malonic acid, various catalysts could be explored to improve yield and purity. Research on the synthesis of similar 1,3-dioxane-4,6-diones has explored the use of catalysts like boric acid and iodine. researchgate.netheteroletters.org For reactions utilizing this compound as a reactant, investigations into stereoselective catalysts would be crucial, particularly for creating chiral centers with high enantiomeric or diastereomeric excess. The development of organocatalysts, transition-metal catalysts, and biocatalysts could enable precise control over reactions such as alkylations, acylations, and Knoevenagel condensations.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Application | Research Goal |

| Lewis Acids (e.g., Sc(OTf)₃) | Knoevenagel condensations, Michael additions | Enhance reaction rates and yields under mild conditions. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric aldol (B89426) and Michael reactions | Achieve high enantioselectivity in the formation of chiral products. |

| Transition-Metal Complexes (e.g., Palladium, Rhodium) | Cross-coupling reactions, asymmetric hydrogenations | Introduce functional groups with high chemo- and stereoselectivity. |

| Biocatalysts (e.g., Lipases, Esterases) | Kinetic resolution of racemic mixtures | Enable environmentally benign and highly selective transformations. |

Exploration of Unconventional Reaction Media and Sustainable Chemistry Approaches

To align with the principles of green chemistry, future studies would likely explore alternatives to traditional volatile organic solvents. Unconventional media such as ionic liquids, deep eutectic solvents, or even solvent-free conditions could offer benefits like enhanced reaction rates, improved selectivity, and easier product isolation. researchgate.net The reusability of these media would also contribute to more sustainable synthetic processes. Research in this area would assess the solubility, stability, and reactivity of this compound in these novel environments and compare the outcomes to conventional solvent systems.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms involving this compound would be essential for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate kinetic profiles. These experimental studies would be complemented by computational chemistry, using methods like Density Functional Theory (DFT). Computational models could predict reaction pathways, transition state geometries, and activation energies, providing valuable insights into the factors that control selectivity and reactivity. For the related Meldrum's acid, mechanistic studies have been key to understanding its reactivity. chemicalbook.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes represents a significant advancement in chemical manufacturing. nih.govresearchgate.net Future research on this compound could involve adapting its synthesis and subsequent reactions to flow chemistry platforms. fu-berlin.de This approach can offer advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. nih.gov Furthermore, integrating these flow systems with automated control and optimization algorithms would enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries for various applications. beilstein-journals.orgnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Potentially long (hours to days) | Significantly reduced (minutes to hours) nih.gov |

| Scalability | Challenging due to heat/mass transfer limitations | Easier and more linear scalability nih.gov |

| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and consumption of intermediates improves safety |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.